2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other substituted cyclopentane derivatives.
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
- 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclopentane ring provides a balance between ring strain and stability, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
1496952-31-8 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
QQBDACXOPPCASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1C(=O)O |
Purity |
91 |
Origin of Product |
United States |
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